molecular formula C25H26N2O B11035397 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide

2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11035397
M. Wt: 370.5 g/mol
InChI Key: SXXGAGADOAAORZ-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include quinoline derivatives, phenyl groups, and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound , known for its antimalarial properties.

    Dihydroquinoline: A reduced form of quinoline with various biological activities.

    Phenylcarboxamide: A compound with a phenyl group and carboxamide functionality, used in medicinal chemistry.

Uniqueness

2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern and combination of functional groups. This uniqueness may confer distinct chemical properties and biological activities, making it valuable for specific applications.

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

2,2,4-trimethyl-N,4-diphenyl-3H-quinoline-1-carboxamide

InChI

InChI=1S/C25H26N2O/c1-24(2)18-25(3,19-12-6-4-7-13-19)21-16-10-11-17-22(21)27(24)23(28)26-20-14-8-5-9-15-20/h4-17H,18H2,1-3H3,(H,26,28)

InChI Key

SXXGAGADOAAORZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=CC=C3)(C)C4=CC=CC=C4)C

Origin of Product

United States

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